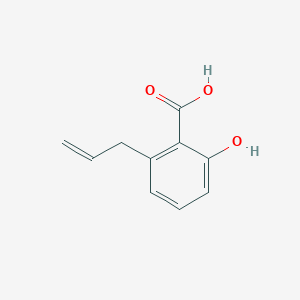
Benzoic acid, 2-hydroxy-6-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid, 2-hydroxy-6-(2-propenyl)-, also known as allyl salicylate, is an organic compound with the molecular formula C10H10O3. It is a derivative of salicylic acid where the hydroxyl group is ortho to the carboxyl group, and an allyl group is attached to the benzene ring. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid, 2-hydroxy-6-(2-propenyl)- can be synthesized through the esterification of salicylic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-hydroxy-6-(2-propenyl)- involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or crystallization ensures high yield and purity of the final
Properties
CAS No. |
312962-10-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-6-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H10O3/c1-2-4-7-5-3-6-8(11)9(7)10(12)13/h2-3,5-6,11H,1,4H2,(H,12,13) |
InChI Key |
LRAUQPFWZVNLMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















